Allylcyclopentane

Polymer Chemistry Metallocene Catalysis Copolymer Microstructure

Allylcyclopentane (ACP) is a C8H14 hydrocarbon comprising an allyl group attached to a cyclopentane ring. At ambient conditions it is a colorless, highly flammable liquid (boiling point 125–127 °C; density 0.792–0.793 g/cm³; vapor pressure 14.5 mmHg at 25 °C).

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 3524-75-2
Cat. No. B1265694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylcyclopentane
CAS3524-75-2
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESC=CCC1CCCC1
InChIInChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2
InChIKeyNHIDGVQVYHCGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylcyclopentane (CAS 3524-75-2) for Precision Polymer Synthesis: Core Properties and Industrial Relevance


Allylcyclopentane (ACP) is a C8H14 hydrocarbon comprising an allyl group attached to a cyclopentane ring. At ambient conditions it is a colorless, highly flammable liquid (boiling point 125–127 °C; density 0.792–0.793 g/cm³; vapor pressure 14.5 mmHg at 25 °C) [1][2]. The compound is synthesized via Grignard coupling of cyclopentylmagnesium bromide and allyl bromide and serves primarily as a versatile α‑olefin monomer and building block in specialty polymer chemistry [3][4]. Its unique combination of a strained cyclopentyl ring and a pendant allyl double bond confers distinct reactivity profiles that are not shared by linear α‑olefins or six‑membered ring analogs [5].

Why Allylcyclopentane Cannot Be Replaced by Generic α‑Olefins or Cyclohexane Analogs


Allylcyclopentane is not a simple drop‑in replacement for other α‑olefins or even its closest structural analog, allylcyclohexane. The five‑membered ring imposes a higher degree of conformational constraint and a distinct electronic environment at the double bond, which directly alters polymerization kinetics and copolymer microstructure [1]. While linear α‑olefins (e.g., 1‑hexene, 1‑octene) and six‑membered ring analogs may appear chemically similar, substituting them for ACP results in fundamentally different polymer tacticity, comonomer sequence distribution, and thermal properties [2][3]. The following quantitative evidence demonstrates why procurement decisions must be compound‑specific.

Allylcyclopentane (3524-75-2) – Quantitative Differentiation vs. Structural Analogs


Copolymer Microstructure: Random vs. Successive Comonomer Units in Ethylene Copolymerization

When copolymerized with ethylene using metallocene catalysts, allylcyclopentane (ACP) yields a random distribution of comonomer units, whereas its direct analog allylcyclohexane (ACH) produces copolymers with a high content of successive comonomer dyads [1]. The difference in sequence distribution is quantified by ¹³C NMR spectroscopy and is further reflected in the melting point (Tm) and enthalpy of fusion (ΔHm) of the resulting copolymers. The table below compares two runs (same catalyst, comparable comonomer feed) extracted from the study [1].

Polymer Chemistry Metallocene Catalysis Copolymer Microstructure

Syndiotactic Homopolymerization: Tacticity Control Unavailable with Linear α‑Olefins

Homopolymerization of allylcyclopentane with a syndiospecific metallocene catalyst (Cₛ‑symmetric Me₂Si(Flu)(NᵗBu)TiCl₂) yields a highly syndiotactic polymer [1]. In contrast, copolymerization of ACP with linear α‑olefins (1‑hexene, 1‑octene, 1‑decene) disrupts the syndiospecificity, causing a measurable decrease in melting point [1][2].

Stereospecific Polymerization Metallocene Catalysts Syndiotactic Polymers

Volatility and Vapor Pressure: 3.3‑Fold Higher Volatility Than Allylcyclohexane

Allylcyclopentane is significantly more volatile than its six‑membered ring analog. This difference impacts distillation, storage, and handling, as well as vapor‑phase reactivity in catalytic processes.

Physical Chemistry Thermodynamics Process Safety

Boiling Point and Density: Operational Distinctions for Separation and Formulation

The boiling point of allylcyclopentane is approximately 27 °C lower than that of allylcyclohexane, and its density is about 2.5% lower. These differences are critical when designing distillation sequences or when formulating mixtures where phase behavior depends on density.

Separation Science Process Engineering Formulation

Allylcyclopentane Application Scenarios Grounded in Quantitative Differentiation


Tailored Ethylene Copolymers with Random Comonomer Distribution

Based on the direct head‑to‑head comparison in Section 3, allylcyclopentane is the comonomer of choice when a random ethylene copolymer microstructure is required, as opposed to the blocky, successive‑unit structure obtained with allylcyclohexane. This random distribution yields a more uniform crystalline phase, which is beneficial for films requiring consistent optical clarity and mechanical isotropy [1].

High‑Melting Syndiotactic Poly(α‑olefin) Synthesis

Allylcyclopentane enables the preparation of a highly syndiotactic homopolymer with a melting point near 180 °C. This thermal stability cannot be achieved with linear α‑olefins (which produce atactic polymers) or with allylcyclohexane (which shows different stereoregulation). The material is suited for high‑temperature engineering thermoplastics or as a reinforcing phase in composites [2].

Process Optimization for Volatile Monomer Handling

The 3.3‑fold higher vapor pressure of allylcyclopentane relative to allylcyclohexane (14.5 mmHg vs. 4.4 mmHg at 25 °C) makes ACP easier to remove from reaction mixtures by evaporation or distillation. This property is exploited in polymer purification and in processes where low‑boiling monomers are preferred for downstream solvent recovery [3].

Calorimetric Reference Standard in Thermochemistry

The heats of vaporization and gaseous heats of formation of allylcyclopentane have been precisely measured by gas‑chromatography calorimetry, providing benchmark data for group‑additivity schemes. This makes ACP a valuable reference compound for validating computational thermochemical models of five‑membered ring alkenes [4].

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